

Unraveling the Crystalline Architecture of Anthranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: Anthranilic acid

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An in-depth analysis of the polymorphic forms of **anthranilic acid**, detailing their crystal structures, experimental determination protocols, and intricate hydrogen bonding networks. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Anthranilic acid (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan and a fundamental building block in the synthesis of various pharmaceuticals and dyes, exhibits a fascinating solid-state chemistry characterized by polymorphism. The existence of multiple crystalline forms, each with distinct physicochemical properties, underscores the importance of a thorough crystal structure analysis for this compound. This technical guide provides a comprehensive overview of the crystallographic data, experimental methodologies, and intermolecular interactions of the known polymorphs of **anthranilic acid**.

Crystallographic Data of Anthranilic Acid Polymorphs

Three polymorphic forms of **anthranilic acid** have been extensively studied, designated as Form I, Form II, and Form III. Form I is the most stable polymorph at ambient conditions. A key feature of the crystal structure of Form I is the presence of two non-equivalent molecules in the asymmetric unit: one in a neutral state and the other as a zwitterion.^[1] This peculiarity significantly influences its hydrogen bonding network and overall crystal packing.

The crystallographic data for the three polymorphs, as retrieved from the Cambridge Crystallographic Data Centre (CCDC), are summarized in the tables below.

Table 1: Unit Cell Parameters of **Anthranilic Acid** Polymorphs

Poly mor ph	CCD										
	C Dep ositi on	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volu me (Å ³)	Z
Form I	AMB ACO 07	Orth orho mbic	Pna2 1	12.8 68	10.8 08	9.33 8	90	90	90	1295 .3	8
Form II	AMB ACO 03	Mon oclini c	P2 ₁ / n	8.83	10.7 8	13.5 2	90	106. 5	90	1232 .9	8
Form III	AMB ACO 08	Orth orho mbic	Pbca	12.9 2	10.8 3	9.29	90	90	90	1297 .4	8

Table 2: Selected Bond Lengths in **Anthranilic Acid** Form I (AMBACO07)

Bond	Molecule A (Neutral) Length (Å)	Molecule B (Zwitterion) Length (Å)
C1-C2	1.391	1.395
C2-N1	1.381	1.458
C1-C7	1.487	1.512
C7-O1	1.258	1.251
C7-O2	1.271	1.258

Table 3: Selected Bond Angles in **Anthranilic Acid** Form I (AMBACO07)

Angle	Molecule A (Neutral) (°)	Molecule B (Zwitterion) (°)
C6-C1-C2	119.8	119.5
C1-C2-N1	120.9	121.5
O1-C7-O2	123.6	124.5
C2-C1-C7	121.3	120.8

Experimental Protocols

The determination of the crystal structures of **anthranilic acid** polymorphs involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of **anthranilic acid** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Ethanol is a commonly used solvent for this purpose. The process begins with the preparation of a supersaturated solution of **anthranilic acid** in the chosen solvent at an elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a controlled rate at room temperature. Over a period of days to weeks, well-formed single crystals precipitate from the solution.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SXRD) data is collected using a diffractometer equipped with a focused X-ray source and a sensitive detector.

- Instrumentation: A typical setup includes a four-circle goniometer to orient the crystal in the X-ray beam. An example of an instrument used for the analysis of **anthranilic acid** is the ENRAF NONIUS CAD4 diffractometer.
- X-ray Source: Monochromatic X-ray radiation, commonly Cu K α ($\lambda = 1.5418 \text{ \AA}$) or Mo K α ($\lambda = 0.7107 \text{ \AA}$), is used.
- Data Collection: The crystal is mounted on a goniometer head and maintained at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer collects a series of diffraction images at various crystal orientations.

Powder X-ray diffraction (PXRD) is also employed for phase identification and to assess the purity of the bulk material. A common instrument for this is the Rigaku mini Flex II X-ray diffractometer with Cu K α radiation.

Structure Solution and Refinement

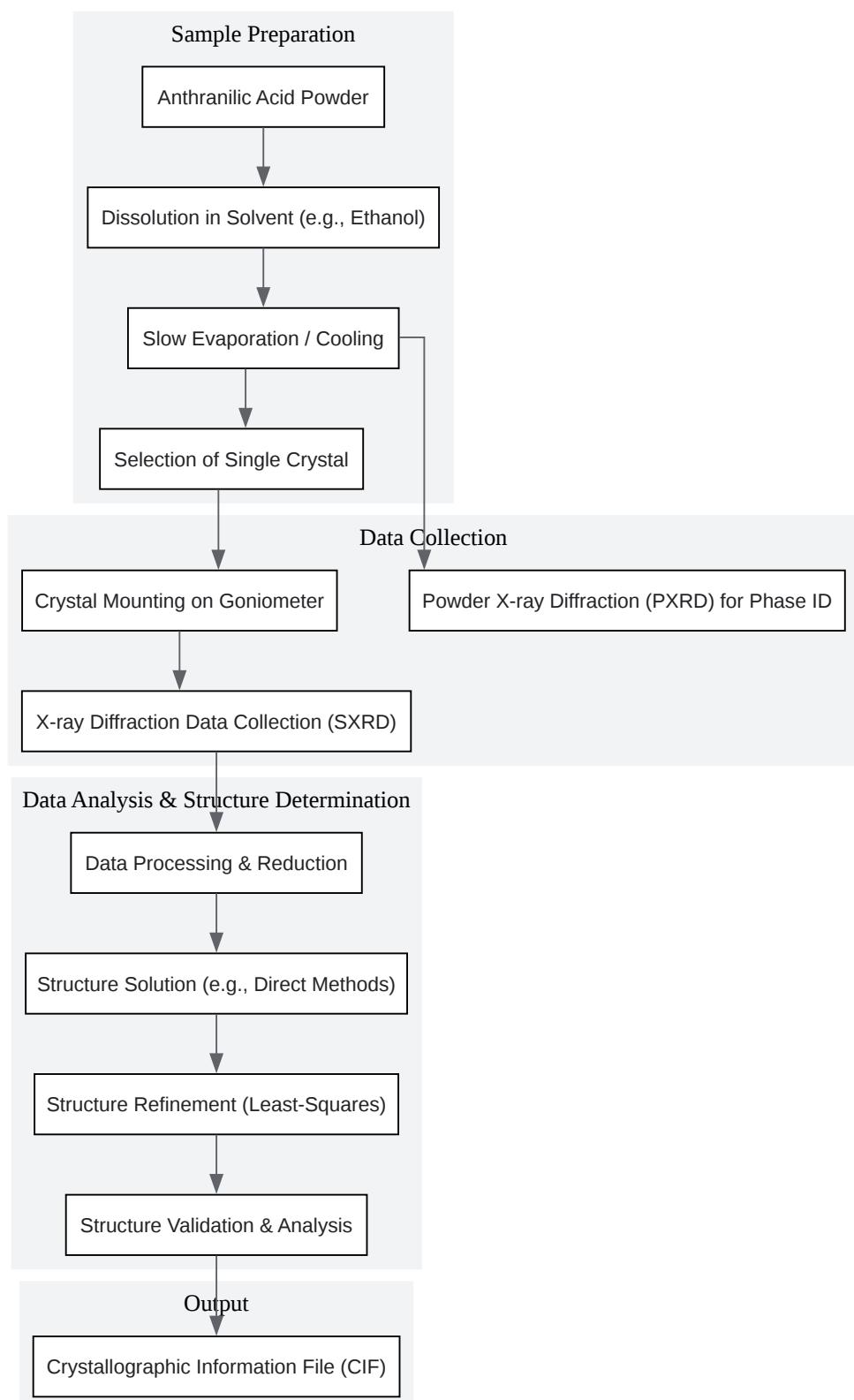
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of **anthranilic acid** is dominated by a network of hydrogen bonds. A prominent feature is the intramolecular N-H \cdots O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group, which leads to the formation of a six-membered ring.

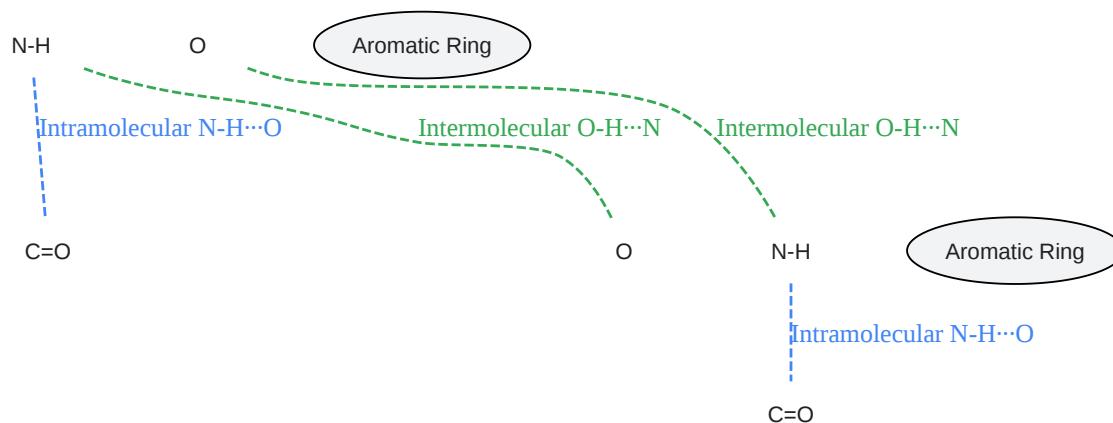
In addition to the intramolecular hydrogen bond, a variety of intermolecular hydrogen bonds dictate the three-dimensional architecture of the crystal lattice. In Form I, the presence of both neutral and zwitterionic molecules leads to a complex hydrogen bonding scheme involving N-H \cdots O and O-H \cdots O interactions between neighboring molecules.

Below is a diagram illustrating the typical experimental workflow for the crystal structure analysis of **anthranilic acid**.

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Caption: Experimental workflow for crystal structure analysis.

The following diagram illustrates the key hydrogen bonding interactions present in a dimer of the neutral **anthranilic acid** molecule as observed in its crystal structures.



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Caption: Hydrogen bonding in a neutral **anthranilic acid** dimer.

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References

- 1. The crystal structure depot | ICSD [icsd.products.fiz-karlsruhe.de]
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